

## Application Notes and Protocols for tri-GalNAc-COOH in CRISPR/Cas9 Delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | tri-GalNAc-COOH |           |
| Cat. No.:            | B10855413       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The targeted delivery of CRISPR/Cas9 gene-editing machinery to specific cell types in vivo remains a critical challenge for therapeutic applications. The triantennary N-acetylgalactosamine (tri-GalNAc) ligand has emerged as a highly effective targeting moiety for hepatocytes due to its high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of these liver cells.[1][2] This interaction facilitates rapid receptor-mediated endocytosis, enabling the efficient internalization of CRISPR/Cas9 components into hepatocytes.[3][4][5] This document provides detailed application notes and protocols for the use of **tri-GalNAc-COOH**, a carboxylic acidfunctionalized version of the ligand, in the development of liver-targeted CRISPR/Cas9 delivery systems.

### **Principle of ASGPR-Mediated Targeting**

The asialoglycoprotein receptor is a C-type lectin that recognizes terminal galactose and N-acetylgalactosamine residues on glycoproteins. The receptor is a heterooligomer, typically a trimer, which contributes to the high-affinity binding of trivalent ligands like tri-GalNAc. Upon binding of a tri-GalNAc-conjugated therapeutic, the ASGPR-ligand complex is internalized via clathrin-mediated endocytosis. The cargo is then trafficked through endosomal compartments and can subsequently be released into the cytoplasm to exert its gene-editing function in the nucleus. The efficient internalization and intracellular trafficking make this a powerful pathway



for the delivery of macromolecular cargo such as CRISPR/Cas9 ribonucleoproteins (RNPs) or the nucleic acids that encode them.

# Applications of tri-GalNAc-COOH in CRISPR/Cas9 Delivery

The primary application of **tri-GalNAc-COOH** is its conjugation to delivery vehicles to create hepatocyte-specific CRISPR/Cas9 delivery systems. The carboxylic acid group provides a convenient handle for covalent attachment to various molecules and nanoparticle systems through standard bioconjugation chemistries.

Key applications include:

- Lipid Nanoparticle (LNP) Functionalization: tri-GalNAc can be conjugated to lipids, which are then incorporated into LNP formulations encapsulating Cas9 mRNA and single-guide RNA (sgRNA). This is currently the most advanced and widely used approach for in vivo liver gene editing.
- Direct Conjugation to Cas9 Protein: While less common for in vivo applications due to
  potential challenges with protein stability and delivery, direct conjugation of tri-GalNAc to the
  Cas9 protein for targeted RNP delivery is an area of research.
- Polymer-Based Nanoparticle Targeting: tri-GalNAc can be attached to various polymers used for nucleic acid delivery to confer liver specificity.

# Quantitative Data on tri-GalNAc Mediated CRISPR/Cas9 Delivery

The following tables summarize quantitative data from key studies demonstrating the efficacy of tri-GalNAc-targeted CRISPR/Cas9 delivery systems.

Table 1: In Vivo Gene Editing Efficiency in Rodent Models



| Target<br>Gene       | Delivery<br>Vehicle  | Animal<br>Model | Dose       | Liver<br>Editing<br>Efficiency<br>(%) | Reductio<br>n in<br>Serum<br>Protein<br>(%) | Referenc<br>e |
|----------------------|----------------------|-----------------|------------|---------------------------------------|---------------------------------------------|---------------|
| Angptl3              | GalNAc-<br>LNP (GL6) | Ldlr-/- mice    | 0.1 mg/kg  | 31                                    | Not<br>Reported                             |               |
| Angptl3              | GalNAc-<br>LNP (GL6) | Ldlr-/- mice    | 0.3 mg/kg  | ~60                                   | Not<br>Reported                             |               |
| Pcsk9                | GalNAc-<br>LNP (GL6) | Ldlr-/- mice    | 0.25 mg/kg | ~20                                   | Not<br>Reported                             | -             |
| Transthyret in (Ttr) | LNP-INT01            | CD-1 mice       | 3 mg/kg    | ~70                                   | >97                                         | -             |

Table 2: In Vivo Gene Editing Efficiency in Non-Human Primates (NHPs)



| Target<br>Gene | Delivery<br>Vehicle | Animal<br>Model            | Dose             | Liver<br>Editing<br>Efficiency<br>(%) | Reductio<br>n in<br>Blood<br>Protein<br>(%) | Referenc<br>e |
|----------------|---------------------|----------------------------|------------------|---------------------------------------|---------------------------------------------|---------------|
| ANGPTL3        | GalNAc-<br>LNP      | LDLR-<br>deficient<br>NHPs | 2 mg/kg          | 61                                    | 89<br>(durable)                             |               |
| ANGPTL3        | Standard<br>LNP     | LDLR-<br>deficient<br>NHPs | 2 mg/kg          | 4.5                                   | Minimal                                     |               |
| ANGPTL3        | GalNAc-<br>LNP      | Wild-type<br>NHPs          | 2 mg/kg          | Not<br>Reported                       | 90<br>(durable)                             |               |
| ANGPTL3        | Standard<br>LNP     | Wild-type<br>NHPs          | 2 mg/kg          | Not<br>Reported                       | 75                                          | _             |
| ANGPTL3        | GalNAc-<br>LNP      | LDLR<br>knockout<br>NHPs   | Not<br>Specified | ~60                                   | ~94                                         |               |

### **Experimental Protocols**

## Protocol 1: Formulation of tri-GalNAc-Conjugated Lipid Nanoparticles for CRISPR/Cas9 Delivery

This protocol describes a general method for preparing tri-GalNAc-LNPs encapsulating Cas9 mRNA and sgRNA, adapted from published studies.

### Materials:

- Ionizable lipid (e.g., SM-102)
- Helper lipid (e.g., DSPC)
- Cholesterol



- PEG-lipid (e.g., PEG-DMG)
- tri-GalNAc-conjugated lipid (e.g., GL6)
- Cas9 mRNA
- sgRNA
- Ethanol
- Citrate buffer (pH 3.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device (e.g., NanoAssemblr)

### Procedure:

- Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, PEG-lipid, and tri-GalNAc-conjugated lipid in ethanol at the desired molar ratio. A typical ratio might be 50:10:38.5:1.5:0.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid:tri-GalNAc-lipid).
- Prepare Nucleic Acid Solution: Dilute the Cas9 mRNA and sgRNA in citrate buffer (pH 3.0).
- Nanoparticle Formation: Set up the microfluidic mixing device according to the
  manufacturer's instructions. Pump the lipid-ethanol solution through one inlet and the nucleic
  acid-buffer solution through another inlet at a defined flow rate ratio (e.g., 1:3
  ethanol:aqueous). The rapid mixing will lead to the self-assembly of LNPs.
- Dialysis/Purification: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer. Alternatively, use tangential flow filtration for larger scale preparations.
- Characterization:
  - Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).



- Determine the encapsulation efficiency of the mRNA and sgRNA using a fluorescent dyebased assay (e.g., RiboGreen).
- Assess the zeta potential to confirm surface charge.
- Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22  $\mu$ m filter. Store at 4°C for short-term use or at -80°C for long-term storage.

## Protocol 2: In Vivo Administration and Efficacy Assessment of tri-GalNAc-LNPs

This protocol outlines the steps for administering the formulated LNPs to mice and evaluating the in vivo gene editing efficiency.

### Materials:

- tri-GalNAc-LNP-CRISPR formulation
- Experimental animals (e.g., C57BL/6 mice)
- Sterile syringes and needles
- Anesthesia
- Blood collection supplies
- Tissue harvesting tools
- DNA extraction kit
- PCR reagents
- Primers flanking the target genomic region
- Next-generation sequencing (NGS) platform or Sanger sequencing service
- ELISA kit for the target protein

#### Procedure:



- Animal Dosing: Thaw the tri-GalNAc-LNP-CRISPR formulation on ice. Administer the formulation to mice via intravenous injection (e.g., tail vein) at the desired dose (e.g., 0.1-3.0 mg/kg total RNA).
- Sample Collection:
  - Blood: Collect blood samples at various time points (e.g., 3, 7, 14, and 28 days post-injection) to measure the serum levels of the target protein.
  - Tissues: At the study endpoint, euthanize the animals and harvest the liver and other relevant tissues.
- Genomic DNA Extraction: Extract genomic DNA from a portion of the liver tissue using a commercial DNA extraction kit.
- · Quantification of Gene Editing:
  - Amplify the target genomic region from the extracted DNA using PCR.
  - Analyze the PCR amplicons for insertions and deletions (indels) resulting from non-homologous end joining (NHEJ). This is most accurately done using next-generation sequencing (NGS). Alternatively, Sanger sequencing followed by analysis of sequence decomposition can provide an estimate.
- Quantification of Protein Knockdown:
  - Isolate serum from the collected blood samples.
  - Measure the concentration of the target protein in the serum using a specific ELISA kit.
  - Compare the protein levels in treated animals to those in a control group (e.g., treated with PBS or a non-targeting LNP).

### **Visualizations**





Click to download full resolution via product page

Caption: ASGPR-mediated endocytosis pathway for tri-GalNAc-LNP delivery.





Click to download full resolution via product page

Caption: Experimental workflow for tri-GalNAc-LNP-CRISPR evaluation.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 2. Tri-GalNAc, triantennary GalNAc or GAlNAc clusters: an Update | Blog | Biosynth [biosynth.com]
- 3. Receptor-mediated endocytosis of asialoglycoproteins by rat liver hepatocytes: biochemical characterization of the endosomal compartments PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for tri-GalNAc-COOH in CRISPR/Cas9 Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855413#tri-galnac-cooh-applications-in-crispr-cas9-delivery]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com